1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane

Lipophilicity Drug-like properties Physicochemical profiling

1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane (CAS 1469145-79-6) is a 1,1-disubstituted cyclopropane derivative bearing a chloromethyl group and a branched 2-methylpentyl side chain on the same ring carbon. With a molecular formula of C₁₀H₁₉Cl and a molecular weight of 174.71 g mol⁻¹ , it falls within the halogenomethylcyclopropane class frequently employed as alkylating intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C10H19Cl
Molecular Weight 174.71 g/mol
Cat. No. B13638247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane
Molecular FormulaC10H19Cl
Molecular Weight174.71 g/mol
Structural Identifiers
SMILESCCCC(C)CC1(CC1)CCl
InChIInChI=1S/C10H19Cl/c1-3-4-9(2)7-10(8-11)5-6-10/h9H,3-8H2,1-2H3
InChIKeyIQBKCANZKKVGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane: Procurement-Relevant Baseline Profile for the 1,1-Disubstituted Halogenomethylcyclopropane


1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane (CAS 1469145-79-6) is a 1,1-disubstituted cyclopropane derivative bearing a chloromethyl group and a branched 2-methylpentyl side chain on the same ring carbon . With a molecular formula of C₁₀H₁₉Cl and a molecular weight of 174.71 g mol⁻¹ , it falls within the halogenomethylcyclopropane class frequently employed as alkylating intermediates in pharmaceutical and agrochemical synthesis . The compound is commercially supplied at ≥98% purity and is classified as a hazardous material (GHS07 Warning) .

High-purity chloromethylcyclopropane intermediate
Branched 2-methylpentyl side chain for steric control
Designated carboplatin impurity reference standard (Impurity 18)

Why Generic Substitution of 1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane with Other Halogenomethylcyclopropanes Carries Risk


Although several C₁₀H₁₉Cl isomers and lower homologs exist, the precise steric and electronic profile conferred by the 2-methylpentyl branch is non-interchangeable. The chloromethyl group's reactivity is modulated by the adjacent quaternary carbon and the alkyl chain's branching, which can alter nucleophilic substitution rates, regioselectivity in cross-coupling reactions, and the pharmacokinetic properties of downstream products [1]. Impurity profiling for carboplatin active pharmaceutical ingredient (API) further constrains acceptable substitutes in regulated pharmaceutical contexts, as this compound has been specifically cataloged as a reference marker [2].

Alkyl chain architecture Straight-chain or ring-methyl isomers may shift nucleophilic substitution kinetics and product regioselectivity.
Impurity profile Generic halogenomethylcyclopropane syntheses may carry higher open-chain alkene impurity levels, affecting downstream purity.
Reference standard designation Alternatives lack carboplatin impurity reference standard designation, requiring costly re-characterization for ANDA filings.

1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Computed LogP as a Quantitative Indicator of Lipophilicity Shift Relative to Lower Homologs

The target compound displays a computed octanol-water partition coefficient (LogP) of 3.83, reflecting the significant contribution of the branched C₆ alkyl chain . By contrast, the simpler 1-(chloromethyl)-1-methylcyclopropane (CAS 10523-77-0) has a predicted LogP of approximately 2.0, based on fragment-based in silico estimation, and exhibits a boiling point of 97.1±9.0 °C at 760 mmHg . This approximate 1.8 log unit difference corresponds to roughly a 60-fold increase in lipophilicity, which can influence membrane permeability, metabolic stability, and extraction efficiency during sample preparation.

Lipophilicity (LogP)
Cross-study comparable
3.83
Δ ≈ +1.8 vs methyl analog
Indicates higher lipophilicity for membrane permeability studies
Computed value; fragment-based comparator estimate
Lipophilicity Drug-like properties Physicochemical profiling

Purity Specifications and Carboplatin Impurity Reference Standard Designation

The target compound is commercially available at ≥98% purity , meeting the typical threshold for pharmaceutical intermediate use. It is also cataloged as Carboplatin Impurity 18 in the ChemWhat reference standard database [1], indicating its recognized role as a marker for carboplatin drug substance purity assessment. For context, the generic halogenomethylcyclopropane synthesis described in US 6,063,971 delivers product purities above 95% but may contain up to 0.4% by weight of open-chain halogenoalkene impurities that are difficult to separate [2]. The combination of a defined purity specification and a reference standard designation differentiates this compound from non-characterized laboratory-grade alternatives.

Purity & Impurity Reference
Supporting evidence
≥98% purity, Carboplatin Impurity 18
Enables pharmaceutical impurity profiling and analytical method validation
Commercial spec; generic synthesis may contain up to 0.4% alkene impurity
Impurity profiling Reference standard Pharmaceutical quality control

Branched 2-Methylpentyl Substituent: Steric Differentiation from Straight-Chain and Positional Isomers

The 2-methylpentyl group introduces a tertiary carbon center beta to the cyclopropane ring, creating a steric environment distinct from that of the straight-chain 1-(chloromethyl)-1-hexylcyclopropane isomer (also C₁₀H₁₉Cl) . This branching can retard Sₙ2 displacement at the chloromethyl group and influence cyclopropane ring-opening regioselectivity. Furthermore, the positional isomer 1-(chloromethyl)-2-methyl-1-pentylcyclopropane (CAS 2137828-46-5) places the methyl branch directly on the cyclopropane ring rather than on the alkyl side chain, altering ring strain and electronic distribution. These architectural differences lead to divergent product distributions in downstream alkylation or cross-coupling reactions.

Alkyl Chain Architecture
Class-level inference
Branched 2-methylpentyl (tertiary C beta)
vs straight-chain hexyl isomer
vs ring-methyl isomer (CAS 2137828-46-5)
Steric environment may direct SN2 and cross-coupling regioselectivity
Qualitative structural inference; reaction outcome context-dependent
Steric hindrance Nucleophilic substitution Cyclopropane reactivity

1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane: Evidence-Based Application Scenarios for Procurement Prioritization


Pharmaceutical Impurity Reference Standard for Carboplatin ANDA Submissions

The compound's listing as Carboplatin Impurity 18 makes it directly applicable as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in carboplatin drug substance release testing [1]. The commercial availability at ≥98% purity, coupled with a defined impurity profile, supports ANDA regulatory filings that require identification and quantification of process-related impurities.

Lipophilicity-Guided Intermediate for CNS-Penetrant Drug Candidates

With a computed LogP of 3.83, this chloromethylcyclopropane can serve as a lipophilic building block when designing CNS-targeted small molecules. The branched 2-methylpentyl chain may enhance passive blood-brain barrier permeability relative to lower homologs, making it a strategic choice for early-stage medicinal chemistry programs requiring balanced lipophilicity .

Sterically Defined Electrophile for Regioselective Alkylation and Cross-Coupling

The combination of a strained cyclopropane ring, a reactive chloromethyl group, and a sterically bulky 2-methylpentyl substituent renders this compound a distinctive electrophile for constructing quaternary carbon centers. The branched alkyl architecture can direct regioselectivity in Sₙ2 and transition-metal-catalyzed cross-coupling reactions relative to linear chain or ring-substituted isomers, enabling access to novel chemical space in agrochemical and pharmaceutical lead optimization .

Application
Selection Property
Validation Focus
Carboplatin impurity reference standard for ANDA submissions
Defined impurity reference designation
AMV and QC purity assessment
Lipophilic building block for CNS-targeted research compounds
High computed lipophilicity indicator
Passive permeability assessment in BBB models
Sterically-defined electrophile for regioselective reactions
Branched 2-methylpentyl steric profile
Regioselectivity in alkylation and cross-coupling
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